molecular formula C18H19N5O2S B2981832 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 691366-51-5

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B2981832
CAS No.: 691366-51-5
M. Wt: 369.44
InChI Key: FSYMOJMBDAVRQJ-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide” is a complex organic molecule that contains several functional groups, including an amine, a methoxyphenyl group, a triazole ring, a thioether, and an acetamide. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, it’s likely that it involves several steps, including the formation of the triazole ring, the introduction of the methoxyphenyl group, and the attachment of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, is a notable feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the triazole ring might undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, has demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). These findings suggest that compounds with a 1,2,4-triazole core, similar to the one in the query, could potentially be explored for their antimicrobial properties.

Synthesis MethodologiesThe synthesis of similar triazole derivatives, including methods that involve reactions with 2-chloro-N-phenylacetamides in specific mediums such as PEG-400, has been reported to offer advantages like good yields, less pollution, and environmental friendliness (Wang Sheng-qing, 2010). These methodologies provide valuable insights into the possible synthetic routes that could be adapted for the production of "2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide."

Biological Evaluation and Potential Applications

The evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists indicates a significant area of research involving similar compounds for potential drug development targeting obesity and type 2 diabetes (Maruyama et al., 2012). This demonstrates the broader applicability of compounds with similar chemical backbones in therapeutic areas.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For instance, some triazole derivatives have been found to inhibit certain enzymes, which could potentially make them useful as drugs .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards might be .

Future Directions

Given the interesting features of this compound, it could be a subject of future research. Studies could explore its synthesis, properties, and potential applications, such as its use in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYMOJMBDAVRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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